molecular formula C41H70N4O10 B12385431 tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate

tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate

Cat. No.: B12385431
M. Wt: 779.0 g/mol
InChI Key: GQILJKZCDXOARM-HKBQPEDESA-N
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Description

This compound is a highly specialized organic molecule characterized by a complex architecture featuring multiple functional groups. Its structure includes:

  • tert-butyl ester groups: These are commonly employed as protecting groups for carboxylic acids in synthetic chemistry to enhance stability and control reactivity during multi-step synthesis .
  • Amino and amide linkages: These groups are critical for interactions in biological systems, such as receptor binding or enzyme inhibition, and are often found in drug candidates .
  • Aromatic 4-aminophenyl moiety: This group may confer electronic or steric properties relevant to solubility, binding affinity, or metabolic stability .

The compound’s molecular weight and solubility are likely influenced by its bulky tert-butyl groups and polar amide bonds, which may align with trends observed in patented drug-like molecules ().

Properties

Molecular Formula

C41H70N4O10

Molecular Weight

779.0 g/mol

IUPAC Name

tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate

InChI

InChI=1S/C41H70N4O10/c1-37(2,3)51-32(46)24-43(20-21-44(25-33(47)52-38(4,5)6)26-34(48)53-39(7,8)9)23-31(22-29-16-18-30(42)19-17-29)45(27-35(49)54-40(10,11)12)28-36(50)55-41(13,14)15/h16-19,31H,20-28,42H2,1-15H3/t31-/m0/s1

InChI Key

GQILJKZCDXOARM-HKBQPEDESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C[C@H](CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the evidence:

Compound Name Molecular Formula Key Functional Groups Applications/Findings Reference
Target compound: tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[...]]acetate Not explicitly given tert-butyl esters, amides, 4-aminophenyl Likely intermediate for drug synthesis; potential use in PROTACs or macrocyclic systems
tert-butyl 7-benzyl-4-[...]thiadiazepine-2-carboxylate (CAS 128049-50-3) Complex heterocycle tert-butyl ester, benzyl, thiadiazepine Intermediate in heterocyclic synthesis; possible antimicrobial applications
tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-...]oxy-2-methylpropanoate (CAS 179258-52-7) C17H28N3O8PS tert-butyl ester, thiazole, phosphoryloxy Antibiotic precursor (e.g., cephalosporin analogs); bioactivity against Gram-negative bacteria
Compound 14 (MP2000-CH) Not explicitly given tert-butyl, propargyl alcohol derivatives Demonstrates synthetic scalability of tert-butyl-protected intermediates

Key Observations:

Structural Complexity: The target compound shares the tert-butyl ester motif with CAS 128049-50-3 and MP2000-CH, but its additional amino and aromatic groups distinguish it as a more specialized candidate for drug development .

Drug-Likeness : Like many patent-derived compounds (), the target molecule likely adheres to the Rule of Five (Ro5) due to its moderate molecular weight and polar groups, though its exact properties (e.g., logP) require experimental validation.

Bioactivity Potential: The 4-aminophenyl group may enable interactions similar to sphingosine 1-phosphate (S1P) receptor antagonists () or kinase inhibitors (), though its specific targets remain unverified.

Synthetic Challenges : The presence of multiple tert-butyl esters and amide bonds suggests sensitivity to acidic or hydrolytic conditions, necessitating careful solvent selection (e.g., CDCl3 or DMSO for NMR analysis, as in ) .

Research Findings and Implications

  • Role in Drug Discovery : The compound’s structural features align with trends in patented molecules targeting "beyond Ro5" (bRo5) chemical space, such as macrocycles or PROTACs, which require advanced synthetic techniques ().
  • Thermodynamic Stability : Tert-butyl esters are prone to hydrolysis under acidic conditions, implying that the compound’s stability in biological systems may depend on formulation or prodrug strategies .

Limitations and Contradictions

  • Synthesis Scalability : highlights the use of column chromatography for purification, which may limit industrial-scale production compared to solvent-free methods ().
  • Bioactivity Uncertainties : The compound’s resemblance to PAINS (pan-assay interference compounds) in patent literature () raises concerns about false-positive results in high-throughput screening.

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